molecular formula C16H16BrClO4 B5009007 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene

2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene

Cat. No. B5009007
M. Wt: 387.7 g/mol
InChI Key: GASAHYXDKJEIOC-UHFFFAOYSA-N
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Description

"2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene" is a complex organic compound. Its study involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

  • The synthesis of similar compounds often involves multiple steps and can yield various by-products. For instance, 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, a related compound, undergoes a free-radical process to form 1,2-dicyano-1,2-bis (3,4-dimethoxyphenyl) ethane (Bansal et al., 1983).

Molecular Structure Analysis

  • The molecular structure of compounds like "this compound" can be complex. For example, the study of similar methoxybenzene derivatives revealed various conformational properties and structural aspects (Fun et al., 1997).

Chemical Reactions and Properties

  • The chemical reactions of related compounds can involve oxidation and formation of cation radicals, as seen in the oxidation of 2Cl-1,4-DMB by lignin peroxidase (Teunissen et al., 1998).

Physical Properties Analysis

  • The physical properties of similar compounds, such as 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, are significant for understanding their behavior in different conditions and potential applications (Wang et al., 1993).

Chemical Properties Analysis

  • The chemical properties, including stability and reactivity, of compounds like this compound, are complex and can be influenced by various factors. Studies on similar compounds, such as 2,3-dimethoxyperhydro-1,4,2,3-dioxadiazine, provide insights into their chemical behavior and potential applications (Rudchenko et al., 1992).

Mechanism of Action

Target of Action

The primary targets of the compound “2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene” are currently unknown. The compound is structurally similar to 4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine , which is classified as an aromatic ether . .

Mode of Action

Given its structural similarity to other aromatic ethers , it may interact with its targets through similar mechanisms, such as binding to specific receptors or enzymes.

Biochemical Pathways

Aromatic ethers like this compound can potentially interact with a variety of biochemical pathways depending on their specific targets

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. For example, many halogenated compounds are considered hazardous due to their potential reactivity .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be of interest in the field of organic chemistry for the study of reaction mechanisms, or in the field of medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO4/c1-19-14-4-3-5-15(20-2)16(14)22-9-8-21-13-7-6-11(17)10-12(13)18/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASAHYXDKJEIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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